1-(furan-2-ylmethyl)-2-(isopropylthio)-5-phenyl-1H-imidazole
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Description
Scientific Research Applications
Metallation of Imidazoles : Stoyanov, El’chaninov, and Pozharskii (1992) explored the metallation reactions of imidazole derivatives, including those with furan substituents. They found that 1-methyl-2-(furyl-2)imidazole is metallated exclusively on the furan ring under specific conditions, demonstrating the reactivity of furan-imidazole compounds in organometallic chemistry (Stoyanov, El’chaninov, & Pozharskii, 1992).
Synthesis and Antimicrobial Activity : Alaklab et al. (2017) synthesized various imidazole derivatives, including 1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole, using Cu(II) catalysis. These compounds displayed significant antimicrobial and larvicidal activities, highlighting their potential in developing new antimicrobial agents (Alaklab et al., 2017).
NHE-1 Inhibitors : Lee et al. (2009) investigated a series of imidazole derivatives as NHE-1 inhibitors. Their study indicates the potential of furan-imidazole compounds in developing drugs targeting the NHE-1 enzyme, which is significant in various physiological processes (Lee et al., 2009).
Electrophilic Substitution Reactions : Vlasova, Aleksandrov, El’chaninov, Milov, and Lukyanov (2011) studied the electrophilic substitution reactions of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles. This research provides insight into the chemical behavior of furan-imidazole compounds under various reaction conditions (Vlasova et al., 2011).
Hydrogenation of Furfural : Li et al. (2020) achieved highly selective hydrogenation of furfural to furan-2-ylmethanol using magnetic Cu–Co/C catalysts derived from zeolitic imidazolate frameworks. This study showcases the application of imidazole-containing frameworks in catalysis, particularly in the conversion of biomass-derived compounds (Li et al., 2020).
Synthesis of Imidazole Ligands : Eseola et al. (2010) synthesized a series of new imidazole-based heterocycles, investigating the effects of imidazole substituents on their donor characteristics. This research provides valuable insights into the design of imidazole-based ligands for various applications (Eseola et al., 2010).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-phenyl-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13(2)21-17-18-11-16(14-7-4-3-5-8-14)19(17)12-15-9-6-10-20-15/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDVOATUHBCLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-2-(isopropylthio)-5-phenyl-1H-imidazole |
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